![molecular formula C15H12F3NO2 B2576959 2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 1220247-62-0](/img/structure/B2576959.png)
2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol is a Schiff base compound characterized by a carbon-nitrogen double bond (–CH=N–). Schiff bases are formed through the nucleophilic addition reaction between amines and aldehydes or ketones. This compound has gained significance due to its stability and straightforward synthesis, making it a compound of interest in various fields such as biological systems, chemical catalysis, medicine, and emerging technologies .
Preparation Methods
The synthesis of 2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol involves refluxing a mixture of 2-hydroxy-5-methoxybenzaldehyde and 2-methoxy-5-(trifluoromethyl)aniline in ethanol. The reaction conditions typically include a temperature of around 78°C and a reaction time of several hours to ensure complete formation of the Schiff base . Industrial production methods may involve scaling up this process with appropriate adjustments to reaction conditions and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that have applications in catalysis and material science.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, antiviral, and anti-inflammatory properties, making it a candidate for drug development and therapeutic applications.
Medicine: Its potential as a pharmacophore in drug design is being explored, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with molecular targets through the Schiff base moiety (–CH=N–). This moiety acts as a π-acceptor, creating strong bonding interactions with metal ions and other biological molecules. The compound can activate or inhibit specific pathways depending on its binding affinity and the nature of the target .
Comparison with Similar Compounds
2-methoxy-6-((E)-{[4-(trifluoromethyl)phenyl]imino}methyl)phenol can be compared with other Schiff bases such as:
- 2-methoxy-6-((E)-{[4-methylphenyl]imino}methyl)phenol
- 2-methoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol
- 2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity, stability, and biological activity. The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs .
Properties
IUPAC Name |
2-methoxy-6-[[4-(trifluoromethyl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-21-13-4-2-3-10(14(13)20)9-19-12-7-5-11(6-8-12)15(16,17)18/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPVLPNDRCUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one](/img/structure/B2576876.png)

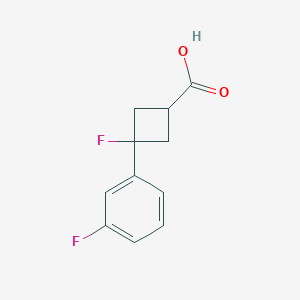
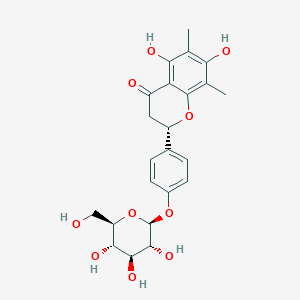
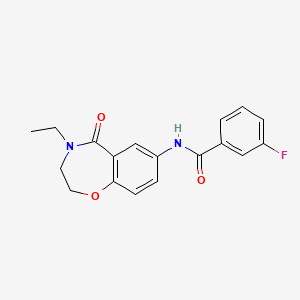
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2576885.png)
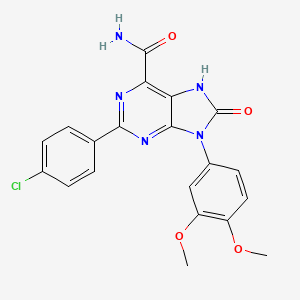
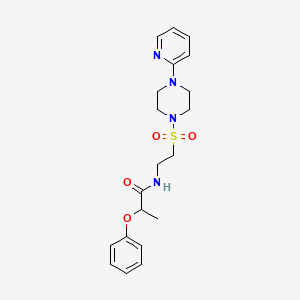
![2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2576889.png)
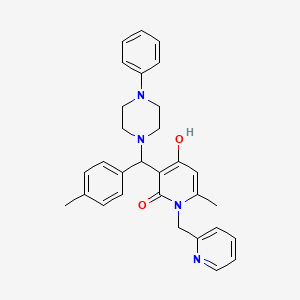
![7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2576894.png)


![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)
